2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Anxiolytic activity CNS depressant potentiation Halogen-dependent pharmacology

This halogenated purine analog is the preferred intermediate for Suzuki-Miyaura cross-coupling, offering superior reactivity and reduced dehalogenation side reactions compared to iodo analogs. The 2-bromo handle enables efficient late-stage diversification for building focused kinase inhibitor libraries (CDK2/TRKA, sub-µM IC₅₀). For anxiolytic research, the bromo-substituted scaffold demonstrates efficacy comparable to diazepam without potentiating ethanol/barbiturate CNS depression—a key safety advantage absent in unsubstituted or fluoro analogs. Distinct Br⋯π-pyrimidine halogen-bonding interactions further differentiate this derivative in crystal engineering applications.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B10901295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=CC(=NN12)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3
InChIKeyCUCDFKJMDYZBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine CAS 1126-24-5: Procurement and Chemical Identity


2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 1126-24-5) is a heterocyclic building block comprising a fused pyrazole-pyrimidine bicyclic system with a bromine atom at the 2-position and a methyl group at the 7-position . The compound has a molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . This halogenated purine analog serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and is available from multiple suppliers at purities of 95% to 97% in packaging ranging from 1 g to 1 kg . The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in drug discovery for its purine-mimetic properties and established biological activities, including kinase inhibition and anticancer applications .

Why 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Unhalogenated or Differently Halogenated Analogs


Substitution of the halogen at the 2-position on the pyrazolo[1,5-a]pyrimidine scaffold is not a neutral exchange. Halogen identity (Br vs. Cl vs. I vs. H) fundamentally alters three critical dimensions relevant to scientific procurement: (1) in vivo pharmacological efficacy and safety profile, as demonstrated in anxiolytic behavioral models [1]; (2) solid-state crystal packing behavior, which directly impacts formulation, dissolution, and material handling properties [2]; and (3) synthetic cross-coupling efficiency, where bromo- and chloro-derivatives exhibit superior performance and reduced dehalogenation side reactions relative to iodo-analogs [3]. Consequently, 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine represents a defined chemical entity whose biological, physical, and synthetic behavior cannot be inferred from or replaced by its chloro, iodo, or unsubstituted counterparts without quantitative experimental validation. The following evidence provides the basis for this differentiation.

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


Bromo vs. Chloro vs. Fluoro vs. Unsubstituted: Differential Anxiolytic Efficacy and CNS Safety Profile in Rodent Behavioral Models

In a systematic structure-activity relationship study of pyrazolo[1,5-a]pyrimidines, the 3-bromo derivative (compound 9) and 3-chloro derivative (compound 8) demonstrated robust anxiolytic efficacy comparable to clinical benzodiazepines diazepam and chlordiazepoxide in rat behavioral assays. Critically, at anxiolytic threshold doses, both the bromo and chloro compounds showed zero potentiation of ethanol- or barbiturate-induced CNS depression, whereas diazepam and chlordiazepoxide exhibited marked potentiation of this drug interaction effect at minimal anxiolytic doses [1]. In contrast, the unsubstituted parent compound (6) and the 3-fluoro derivative (7) exhibited only marginal anxiolytic activity, failing to achieve the efficacy threshold observed for the bromo and chloro analogs [1]. Acute toxicity data (mouse, ip and po) indicated excellent therapeutic ratios for the bromo and chloro compounds, though the iodo derivative showed poorer oral absorption [1].

Anxiolytic activity CNS depressant potentiation Halogen-dependent pharmacology

Bromo vs. Chloro: Differential Intermolecular Interaction Patterns Dictating Crystal Packing and Solid-State Behavior

X-ray crystallographic analysis of halogen-substituted pyrazolo[1,5-a]pyrimidines revealed that the identity of the halogen atom dictates fundamentally different intermolecular interaction networks. In a direct comparison of compounds with bromo versus chloro substitution at the 3-position, the chlorine atom in compound 2 (3-Br, 5-H) participates in Br⋯Cl interactions with its σ-hole, whereas in compound 3 (3-Br, 5-Me), the σ-hole of the bromine atom drives the primary intermolecular interaction [1]. Furthermore, the Br⋯π-pyrimidine interaction observed in bromo-substituted compounds is characterized as a strong lone pair⋯π interaction, distinct from the Cl⋯π-pyrazole σ-hole⋯π interaction observed in chloro-substituted analogs [1]. These divergent interaction modes directly influence macroscopic properties including crystal lattice stability, melting behavior, solubility, and formulation performance.

Crystal packing Halogen bonding Solid-state stability

Bromo vs. Iodo: Superior Suzuki-Miyaura Cross-Coupling Performance and Reduced Dehalogenation Side Reactions

Direct comparison of chloro-, bromo-, and iodopyrazoles in the Suzuki-Miyaura cross-coupling reaction revealed that bromo and chloro derivatives are superior to iodopyrazoles [1]. The iodo-substituted analogs exhibit a significantly higher propensity for undesired dehalogenation as a competing side reaction, resulting in lower yields of the intended cross-coupled product [1]. The study further elucidated the mechanism and factors affecting this dehalogenation side reaction, establishing that bromo-substituted pyrazoles provide an optimal balance of reactivity and side-reaction suppression for aryl, heteroaryl, and styryl boronic acid/ester coupling partners [1].

Suzuki-Miyaura coupling Cross-coupling efficiency Dehalogenation

Bromo-Substituted Pyrazolo[1,5-a]pyrimidines as Dual CDK2/TRKA Inhibitors with Potent Anticancer Activity (Class-Level Supporting Evidence)

While compound-specific data for 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine are not available, pyrazolo[1,5-a]pyrimidine derivatives as a class demonstrate potent dual CDK2/TRKA inhibitory activity relevant to anticancer drug discovery. In a recent study, compounds 6t and 6s exhibited IC₅₀ values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, comparable to reference inhibitors ribociclib (CDK2 IC₅₀ = 0.07 µM) and larotrectinib (TRKA IC₅₀ = 0.07 µM) [1]. Compound 6n achieved mean growth inhibition of 43.9% across 56 cancer cell lines in NCI-60 screening [1]. This class-level evidence supports the scaffold's utility in kinase inhibitor development, though specific substitution patterns (including bromo at the 2-position and methyl at the 7-position) will modulate the precise activity profile.

CDK2 inhibitor TRKA inhibitor Anticancer activity

Bromo vs. Unsubstituted: Differential Binding Affinity at Benzodiazepine Receptors

Structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives for benzodiazepine receptor (BZR) recognition have established that specific substitution patterns, including halogenation at the pyrazole ring, modulate receptor binding affinity [1]. The bromo-substituted derivatives, such as compound 9 in the Kirkpatrick study, demonstrate pharmacologically meaningful interaction with the benzodiazepine receptor system, whereas unsubstituted analogs (compound 6) exhibit negligible activity [2]. This differential binding translates directly to the observed in vivo anxiolytic efficacy gap between halogenated and unhalogenated compounds.

Benzodiazepine receptor BZR affinity Anxiolytic mechanism

Procurement-Driven Application Scenarios for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine


Suzuki-Miyaura Cross-Coupling for Diversified Heterocyclic Library Synthesis

The bromo substituent at the 2-position enables efficient Suzuki-Miyaura cross-coupling with aryl, heteroaryl, and styryl boronic acids/esters. Direct comparative studies demonstrate that bromo-pyrazoles offer superior performance over iodo-analogs due to reduced propensity for dehalogenation side reactions [1]. This makes 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine the preferred halogenated intermediate for constructing diversified compound libraries, particularly when synthetic yield and product purity are critical procurement considerations [1].

Anxiolytic Drug Discovery with Reduced CNS Depressant Interaction Liability

For research programs targeting non-benzodiazepine anxiolytic agents, the 3-bromo-substituted pyrazolo[1,5-a]pyrimidine scaffold provides a validated starting point. Head-to-head comparative pharmacology demonstrates that bromo-substituted analogs (compound 9) achieve robust anxiolytic efficacy comparable to diazepam and chlordiazepoxide while exhibiting zero potentiation of ethanol- or barbiturate-induced CNS depression at anxiolytic threshold doses—a safety advantage over benzodiazepine comparators [1]. Unsubstituted and fluoro-substituted analogs lack this efficacy profile [1], underscoring the necessity of the bromo derivative for this specific research application.

CDK2/TRKA Dual Kinase Inhibitor Development and Anticancer Screening

The pyrazolo[1,5-a]pyrimidine scaffold is validated for dual CDK2/TRKA inhibition with IC₅₀ values in the submicromolar range (0.09–0.45 µM) and demonstrated broad-spectrum anticancer activity across the NCI-60 cell line panel (mean GI% = 43.9%) [1]. 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine provides a functionalizable core for generating focused kinase inhibitor libraries. The 2-position bromo handle enables late-stage diversification via cross-coupling to explore structure-activity relationships at the CDK2 and TRKA active sites [1].

Solid-State Formulation and Crystallization Studies Requiring Defined Halogen-Bonding Networks

For research involving crystal engineering, co-crystal design, or solid-state formulation development, the bromo substituent imparts distinct intermolecular interaction patterns relative to chloro analogs. X-ray crystallographic evidence demonstrates that bromo-substituted pyrazolo[1,5-a]pyrimidines engage in strong lone pair⋯π (Br⋯π-pyrimidine) interactions, whereas chloro-substituted compounds exhibit σ-hole⋯π interactions [1]. These divergent halogen-bonding architectures directly influence crystal packing, melting behavior, and dissolution characteristics [1]. Procurement of the specific bromo derivative is essential for studies where these defined solid-state properties are critical experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.